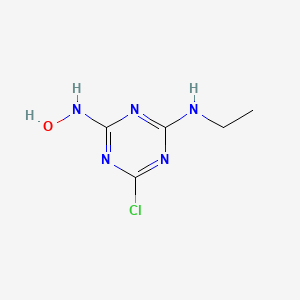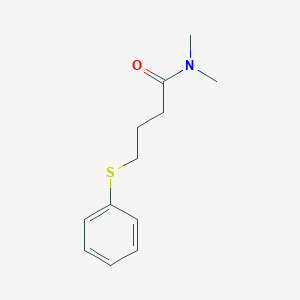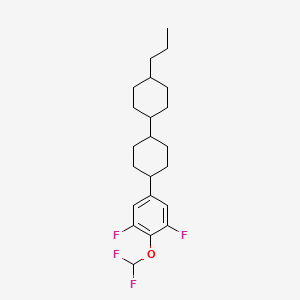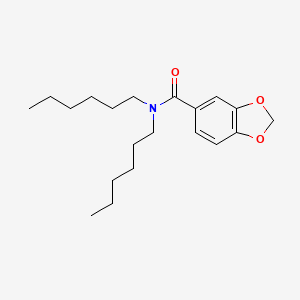![molecular formula C17H21NO4S B14153594 4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide CAS No. 877793-55-0](/img/structure/B14153594.png)
4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a furan ring, a butan-2-yl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the furan derivative, followed by the introduction of the butan-2-yl group. The final step involves the sulfonation of the benzene ring and the acetylation of the nitrogen atom. The reaction conditions often require the use of catalysts, such as triflic acid or aluminum chloride, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. The choice of solvents, temperature, and pressure conditions are critical factors that influence the overall production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce amines.
Scientific Research Applications
4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for antibacterial and antifungal studies.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, the furan ring and butan-2-yl group may interact with other molecular pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-furyl)butan-2-ol acetate: This compound shares the furan and butan-2-yl groups but lacks the sulfonamide moiety.
4-(2-furyl)butan-2-ol: Similar to the above compound but without the acetate group.
Uniqueness
The uniqueness of 4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the sulfonamide group, in particular, distinguishes it from other furan derivatives and enhances its potential as a pharmacologically active compound.
Properties
CAS No. |
877793-55-0 |
|---|---|
Molecular Formula |
C17H21NO4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-13(6-9-16-5-4-12-22-16)18(3)23(20,21)17-10-7-15(8-11-17)14(2)19/h4-5,7-8,10-13H,6,9H2,1-3H3 |
InChI Key |
BUUHJMWSTDBLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)N(C)S(=O)(=O)C2=CC=C(C=C2)C(=O)C |
solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)

![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)




![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)



